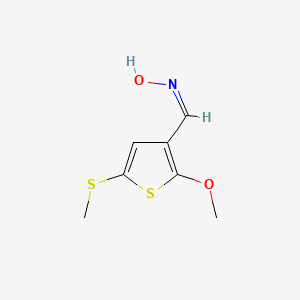![molecular formula C17H9F2NOS2 B5768649 N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5768649.png)
N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide is a chemical compound that belongs to the class of thienobenzothiophene derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various cellular processes. For example, it has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, this compound can alter the expression of various genes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis by activating the caspase pathway. In neurology, it has been found to improve cognitive function and memory by modulating the activity of certain neurotransmitters such as dopamine and acetylcholine. In immunology, it has been found to regulate cytokine production, leading to changes in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has high yield and purity. It is also stable under various conditions, making it suitable for long-term storage. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide. One direction is to further investigate its mechanism of action and identify the specific enzymes and proteins that it targets. Another direction is to explore its potential applications in other fields such as cardiovascular research and infectious diseases. Additionally, the development of new derivatives of this compound with improved activity and specificity could lead to the development of new drugs for various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research. It has potential applications in various fields such as cancer research, neurology, and immunology. Although its mechanism of action is not fully understood, it has been found to have various biochemical and physiological effects. Further studies are needed to fully understand its mechanism of action and identify its potential applications in other fields.
Synthesemethoden
N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide can be synthesized through various methods. One of the most commonly used methods involves the reaction of 2,4-difluoroaniline with 2-bromo-3-thiophene carboxylic acid followed by cyclization using potassium carbonate. The resulting product is then purified using column chromatography to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide has been extensively studied for its potential applications in scientific research. It has shown promising results in various fields such as cancer research, neurology, and immunology. In cancer research, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis. In neurology, it has been shown to improve cognitive function and memory in animal models. In immunology, it has been found to modulate the immune response by regulating cytokine production.
Eigenschaften
IUPAC Name |
N-(2,4-difluorophenyl)thieno[3,2-b][1]benzothiole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9F2NOS2/c18-9-5-6-12(11(19)7-9)20-17(21)15-8-14-16(23-15)10-3-1-2-4-13(10)22-14/h1-8H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTIMVXMUUKPCHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=C(S3)C(=O)NC4=C(C=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9F2NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-ethyl-1-piperazinyl)methyl]-N,N-dimethylaniline](/img/structure/B5768574.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-pyridinecarbohydrazide](/img/structure/B5768591.png)
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]isonicotinamide](/img/structure/B5768596.png)




![N-(1-methyl-1H-pyrazol-3-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5768627.png)

![3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methylbenzoic acid](/img/structure/B5768641.png)
![methyl 3-[(4-isobutoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5768652.png)
![3-(4-chlorophenyl)-N-{[(4-ethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5768658.png)

